molecular formula C7H7O4- B1260427 2,3-Dihydroxy-2,3-dihydrobenzoate

2,3-Dihydroxy-2,3-dihydrobenzoate

Cat. No.: B1260427
M. Wt: 155.13 g/mol
InChI Key: INCSWYKICIYAHB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydroxy-2,3-dihydrobenzoate (C7H7O4−) is a key dihydroaromatic intermediate in significant biochemical pathways, particularly in bacterial systems . It is most recognized as a precursor in the biosynthesis of siderophores, such as enterobactin, which are potent iron-chelating molecules crucial for bacterial iron acquisition under limiting conditions . In this context, it is the substrate for the enzyme 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EntA), which catalyzes its NAD+-dependent oxidation to form the catecholic siderophore unit 2,3-dihydroxybenzoate . Furthermore, certain bacterial strains, like Pseudomonas reinekei MT1, utilize this compound in catabolic pathways. Here, it is degraded via a specialized meta-cleavage pathway where it serves as the preferred substrate for the extradiol dioxygenase DhbA, leading to ring cleavage and ultimately funneling the carbon skeleton into central metabolism (citrate cycle intermediates) . This dual role in both the biosynthesis of vital iron scavengers and in aromatic compound degradation makes this compound an invaluable compound for researchers studying bacterial metabolism, iron homeostasis, siderophore biosynthesis, and the bioremediation of aromatic substances. This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

Molecular Formula

C7H7O4-

Molecular Weight

155.13 g/mol

IUPAC Name

5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate

InChI

InChI=1S/C7H8O4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,5-6,8-9H,(H,10,11)/p-1

InChI Key

INCSWYKICIYAHB-UHFFFAOYSA-M

Canonical SMILES

C1=CC(C(C(=C1)C(=O)[O-])O)O

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₇H₈O₄
  • Molecular Weight : 156.14 g/mol
  • IUPAC Name : 2,3-dihydroxy-2,3-dihydrobenzoate

The compound is a derivative of benzoic acid, characterized by its two hydroxyl groups at the 2 and 3 positions. This structure is crucial for its biological activity and interactions.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated its ability to inhibit the growth of various cancer cell lines, including colon and breast cancer cells. In particular, higher concentrations of this compound were effective in reducing colony formation in MDA-MB-231 breast cancer cells .

Table 1: Anticancer Activity of this compound

Cell LineConcentration (µM)Effect on Colony Formation
HCT-116>500Ineffective
HT-29>500Ineffective
MDA-MB-231>500Effective

Iron Chelation Properties

Another notable application of this compound is its role as an iron chelator. It binds iron effectively and can influence iron metabolism within biological systems. This property is particularly relevant in conditions where iron overload is a concern, such as certain anemias and hemochromatosis . The compound's interaction with iron proteins suggests potential therapeutic applications in managing iron-related disorders.

Biodegradation Studies

The biodegradation of this compound has been studied in microbial systems. Research identified specific bacterial strains capable of degrading this compound through meta-cleavage pathways. This process involves enzymatic reactions that convert the compound into less toxic metabolites, showcasing its potential use in bioremediation strategies .

Case Study 1: Cancer Cell Proliferation Inhibition

In a controlled laboratory setting, researchers evaluated the effects of varying concentrations of this compound on cancer cell proliferation. The study revealed that at concentrations above 500 µM, the compound significantly inhibited growth in MDA-MB-231 cells while showing minimal effects on HCT-116 and HT-29 cells .

Case Study 2: Iron Binding Studies

A study focused on the binding affinity of this compound to ferric ions demonstrated that the compound could effectively sequester iron from biological systems. This property was linked to its structural features that facilitate coordination with metal ions .

Comparison with Similar Compounds

Dihydro Configuration vs. Aromaticity

  • This compound : The dihydro ring enhances reactivity as a metabolic intermediate. Its saturated structure facilitates dehydrogenation to DHB, a critical step in enterobactin assembly .
  • 2,3-Dihydroxybenzoic Acid (DHB) : Fully aromatic with conjugated hydroxyl groups, enabling strong iron chelation and radical scavenging .

Substituent Effects on Bioactivity

Halogenated Derivatives

  • Ethyl 4-bromo-2,3-dichlorobenzoate : Halogens at positions 2, 3, and 4 alter electronic properties, making it more reactive in nucleophilic substitution reactions. This contrasts with the hydroxyl-driven chemistry of this compound .

Q & A

Q. What are the established methods for synthesizing 2,3-Dihydroxy-2,3-dihydrobenzoate in laboratory settings?

  • Methodological Answer : The compound is biosynthesized via enzymatic pathways in Escherichia coli. Key steps include:
  • Isochorismatase activity : Converts isochorismate to (2S,3S)-2,3-dihydroxy-2,3-dihydrobenzoate by removing pyruvic acid .
  • Dehydrogenase catalysis : Oxidizes the dihydro intermediate to 2,3-dihydroxybenzoate using NAD as a cofactor .
  • Purification : Solubilize in ethanol or DMSO (≥10 mg/mL) under inert gas to prevent oxidation .

Q. How can researchers validate the purity of this compound?

  • Methodological Answer :
  • Chromatography : Use HPLC with UV detection (λ = 254 nm) for peak analysis.
  • Spectroscopy : Confirm structural integrity via NMR (e.g., 1^1H and 13^{13}C) and FT-IR to identify hydroxyl and carboxyl groups .
  • Mass Spectrometry : Compare observed molecular weight (154.12 g/mol) with theoretical values .

Q. What are the key solubility properties of this compound for stock solution preparation?

  • Methodological Answer :
  • Solvents : Soluble in ethanol and DMSO at concentrations ≥10 mg/mL.
  • Handling : Purge solvents with inert gas (e.g., N2_2) to prevent oxidative degradation .
  • Storage : Aliquot and store at -20°C for long-term stability .

Advanced Research Questions

Q. How can metabolic engineering enhance this compound production in microbial systems?

  • Methodological Answer :
  • Gene overexpression : Upregulate entC (isochorismate synthase) and entB (isochorismatase) in E. coli to increase precursor flux .
  • Fermentation optimization : Adjust pH (6.5–7.0) and temperature (37°C) to maximize enzyme activity .
  • Co-factor balancing : Supplement NAD+^+ to support dehydrogenase-mediated oxidation .

Q. What experimental strategies resolve discrepancies in enzymatic activity measurements for this compound biosynthesis?

  • Methodological Answer :
  • Kinetic assays : Use spectrophotometry to monitor NADH formation (340 nm) during dehydrogenase reactions .
  • Inhibition studies : Add EDTA to chelate metal ions and isolate isochorismatase-specific activity .
  • Replicates : Perform triplicate measurements with negative controls (e.g., heat-inactivated enzymes) .

Q. How does this compound function as a precursor in enterobactin biosynthesis?

  • Methodological Answer :
  • Role in siderophores : Serves as a substrate for enterobactin synthase (EntE), forming catecholate moieties essential for iron chelation .
  • Pathway modulation : Knockout cueO (blue copper oxidase) to study its conversion to 2-carboxymuconate .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols .
  • Waste disposal : Neutralize acidic byproducts before disposal via certified biohazard waste services .

Analytical and Application-Focused Questions

Q. What advanced techniques characterize the redox behavior of this compound?

  • Methodological Answer :
  • Cyclic Voltammetry : Measure oxidation peaks at ~0.5 V (vs. Ag/AgCl) to assess electron transfer kinetics.
  • EPR Spectroscopy : Detect radical intermediates formed during auto-oxidation .

Q. How can researchers investigate the antifungal activity of this compound derivatives?

  • Methodological Answer :
  • MIC assays : Test against Candida albicans using broth microdilution (CLSI M27-A3 protocol).
  • Structure-activity relationship (SAR) : Modify hydroxyl/carboxyl groups and evaluate inhibitory effects .

Q. What are the challenges in quantifying this compound in complex biological matrices?

  • Methodological Answer :
  • Sample preparation : Deproteinize with acetonitrile and filter (0.22 µm) to remove interferents.
  • LC-MS/MS : Use MRM transitions (m/z 154→109) for selective detection .

Tables for Key Data

Property Value Reference
Molecular Weight154.12 g/mol
Solubility in DMSO≥10 mg/mL
Biosynthesis Pathway EnzymesEntB, EntC, NAD-dependent dehydrogenase
Key Spectral Peaks (FT-IR)3200 cm1^{-1} (OH), 1680 cm1^{-1} (C=O)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydroxy-2,3-dihydrobenzoate
Reactant of Route 2
2,3-Dihydroxy-2,3-dihydrobenzoate

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